1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine” is a derivative of [1,2,4]triazolo[4,3-b]pyridazine . These derivatives have been studied as bromodomain inhibitors, particularly against BRD4, a protein that recognizes acetylated lysine for epigenetic reading . They have shown promising results with micromolar IC50 values .
Chemical Reactions Analysis
The chemical reactions involving [1,2,4]triazolo[4,3-b]pyridazine derivatives are complex and depend on the specific conditions and reactants used . The exact chemical reactions involving “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine” are not specified in the search results.Scientific Research Applications
Anticancer Activity
This compound and its derivatives have shown potential in anticancer research. They have been found to be effective in downregulating c-Myc, a protein involved in cell cycle progression, apoptosis, and cellular transformation .
Antimicrobial Activity
The compound has demonstrated antimicrobial activity. For instance, pyrazolyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-2H-pyran-2-one derivatives have shown in vitro antibacterial activity against S. aureus, B. subtilis, E. coli and Klebsiella pneumonia and antifungal activity against Candida albicans .
Analgesic and Anti-inflammatory Activity
The compound has shown potential in analgesic and anti-inflammatory research, indicating its potential use in pain management and inflammation treatment .
Antioxidant Activity
The compound has demonstrated antioxidant activity, suggesting its potential use in combating oxidative stress-related diseases .
Antiviral Activity
The compound has shown potential in antiviral research, indicating its possible use in the development of antiviral drugs .
Enzyme Inhibition
The compound has been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . This suggests its potential use in the treatment of diseases related to these enzymes.
Antitubercular Agents
The compound has shown potential as an antitubercular agent, indicating its possible use in the treatment of tuberculosis .
Bromodomain and Extraterminal Inhibitors
The compound has been optimized for BRD4 potency and physical properties, exhibiting high potency in vitro and in vivo, effecting c-Myc downregulation and tumor growth inhibition in xenograft studies . This compound was selected as the development candidate, AZD5153 .
Mechanism of Action
Future Directions
The [1,2,4]triazolo[4,3-b]pyridazine derivatives, including “1-{3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-4-(propane-1-sulfonyl)piperazine”, offer promising starting molecules for designing potent BRD4 BD inhibitors . Research on the development of these inhibitors against various diseases is actively being conducted .
properties
IUPAC Name |
3-ethyl-6-(4-propylsulfonylpiperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O2S/c1-3-11-23(21,22)19-9-7-18(8-10-19)14-6-5-13-16-15-12(4-2)20(13)17-14/h5-6H,3-4,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOSIUGHVHXYKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C2=NN3C(=NN=C3CC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-6-(4-(propylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.